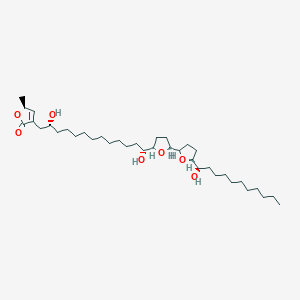
2-Bromostyrene
Übersicht
Beschreibung
2-Bromostyrene is an α,β-unsaturated aromatic halide . It is used as a cross-linking agent in fire-resistant bromostyrene-crosslinked polyesters . It is also used to prepare trans-1-(2-bromophenyl)-2-(3-bromophenyl)ethene by reacting with 1-bromo-3-iodo-benzene, involving palladium (II) acetate as a catalyst .
Synthesis Analysis
2-Bromostyrene can be synthesized by the catalytic Hunsdiecker reaction (CHR) of cinnamic acid . It is commonly utilized as a precursor for preparing substituted alkenes, corresponding acetylenes, and also in the total synthesis of natural compounds and antibiotics .Molecular Structure Analysis
The molecular structures of 2-bromostyrene have been studied using gas-phase electron diffraction at 378K, together with ab initio molecular orbital calculations (HF/6-311G (d) and MP2/6-311G (d)) .Chemical Reactions Analysis
2-Bromostyrene has been used in photo-induced trifunctionalization via remote radical migration reactions of tetracoordinate boron species . In this reaction, in situ generated tetracoordinated boron species decomposed into both alkyl radicals and boron species under visible light irradiation .Physical And Chemical Properties Analysis
2-Bromostyrene has a refractive index of n20/D 1.592 (lit.), a boiling point of 102-104 °C/22 mmHg (lit.), and a density of 1.46 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Organic Chemistry Reagent
2-Bromostyrene is used as a reagent in organic chemistry for the preparation of various derivatives . It plays a crucial role in the synthesis of complex organic molecules.
Cross-linking Agent
2-Bromostyrene is used as a cross-linking agent in fire-resistant bromostyrene-crosslinked polyesters . This application is particularly important in the production of materials that require high thermal stability.
Catalyst in Palladium-Catalyzed Reactions
2-Bromostyrene is used to prepare trans-1-(2-bromophenyl)-2-(3-bromophenyl)ethene by reacting with 1-bromo-3-iodo-benzene, involving palladium(II) acetate as a catalyst . This showcases its role in facilitating palladium-catalyzed reactions.
Biochemistry and Pharmacology
2-Bromostyrene has applications in the fields of biochemistry and pharmacology . While the specific applications are not detailed in the sources, it’s likely that it’s used in the synthesis of bioactive compounds or drugs.
Material Science
In the field of material science, 2-Bromostyrene can be used in the development of new materials with unique properties . Its reactivity and structural characteristics make it a valuable component in material synthesis.
Safety And Hazards
2-Bromostyrene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Zukünftige Richtungen
The future directions of 2-Bromostyrene research could involve further exploration of its photo-induced trifunctionalization via remote radical migration reactions of tetracoordinate boron species . This reaction has high atom economy, broad substrate scope, and can generate diversified valuable products with tertiary or quaternary carbon center . With diborons as substrates, C sp2 -B and C sp3 -B are established simultaneously, which are precious synthetic building blocks in chemical synthesis .
Eigenschaften
IUPAC Name |
1-bromo-2-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZOCHFYWWVSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27290-16-0 | |
| Record name | Benzene, 1-bromo-2-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27290-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8040777 | |
| Record name | 2-Bromostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, ethenyl-, ar-bromo derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Bromostyrene | |
CAS RN |
2039-88-5, 125904-11-2 | |
| Record name | 2-Bromostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, ethenyl-, ar-bromo derivs. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125904112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, ethenyl-, ar-bromo derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, dibromoethylBenzene, ethenyl-, ar-bromo derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-bromostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction mass of bromostyrene and dibromostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A96GP6Z5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Bromostyrene?
A1: 2-Bromostyrene has the molecular formula C8H7Br and a molecular weight of 183.05 g/mol.
Q2: Are there any studies on the molecular structure of 2-Bromostyrene?
A2: Yes, gas-phase electron diffraction and ab initio molecular orbital calculations have been used to determine the molecular structure of 2-Bromostyrene and its isomer, (E)β-bromostyrene. []
Q3: How does the position of the bromine atom in brominated polystyrene affect its miscibility with conventional polystyrene?
A3: Research shows that the position of bromine substitution on the styrene ring significantly impacts the miscibility of poly(bromostyrene) with polystyrene. Poly(2-bromostyrene) exhibits a lower critical-solution temperature (LCST) with PS, while poly(4-bromostyrene) shows an upper critical solution temperature (UCST). Interestingly, poly(3-bromostyrene) displays a combined LCST/UCST phase diagram. [] This suggests that ortho substitution may be more favorable for miscibility enhancement in flame-retardant brominated polystyrene blends.
Q4: Can 2-Bromostyrene be used in palladium-catalyzed cross-coupling reactions?
A4: Yes, 2-Bromostyrene effectively undergoes palladium-catalyzed cross-coupling reactions with both primary and secondary amines. This method provides a new approach for synthesizing enamines and imines. [] Notably, the reaction with substituted 2-bromopropenes allows for the regioselective synthesis of isomerizable terminal enamines without double bond isomerization.
Q5: What is a novel application of 2-Bromostyrene in material science?
A5: 2-Bromostyrene serves as a crucial building block in synthesizing a high-spin and durable polyradical molecule. The process involves polymerizing 4-N,N-Bis(4-methoxy- and -tert-butylphenyl)amino-2-bromostyrene (compound 5) using a palladium-phosphine catalyst, followed by oxidation with a nitrosonium ion. This results in a stable polyradical with potential applications in various fields. []
Q6: Can 2-Bromostyrene be used to synthesize heterocyclic compounds?
A6: Absolutely, 2-Bromostyrene acts as a versatile starting material for synthesizing various heterocyclic compounds:
- Isothiochroman-1-thiones: Reacting α-substituted 2-lithiostyrenes (derived from 2-Bromostyrene) with carbon disulfide produces 4-substituted isothiochroman-1-thiones. [, ]
- 3,3-Disubstituted phthalides: Reacting α-substituted 2-lithiostyrenes with carbon dioxide, followed by treatment with hydrochloric acid, yields 3,3-disubstituted phthalides. []
- Isochromans: Treating 1-(2-vinylphenyl)propan-2-ols (synthesized from 2-bromostyrenes and epoxides) with hydriodic acid leads to the formation of isochromans. []
- Indoles, Carbazoles, Acridines, and Dibenzozepines: Palladium-catalyzed condensation of 2-bromostyrene and 2-chloroaniline derivatives yields diphenylamine intermediates. Depending on the ligand used in the palladium catalyst, these intermediates can be selectively transformed into indoles, carbazoles, acridines, or dibenzozepines. []
Q7: How does 2-bromostyrene contribute to the synthesis of complex molecules like benzo[e]indolizidines?
A7: 2-Bromostyrene plays a key role in the synthesis of enantiopure (2S,3S,3aS,5S)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline-2,3,5-triol, also known as 2,3,5-trihydroxybenzo[e]indolizidine. [] The synthesis involves a 1,3-dipolar cycloaddition of a pyrroline N-oxide to 2-bromostyrene, followed by several steps including isoxazolidine N–O bond reduction and a copper-catalyzed cyclization. This highlights the versatility of 2-bromostyrene in constructing complex molecular frameworks.
Q8: What is the role of 2-bromostyrene in synthesizing tetrahydroquinolines and tetrahydro-1,8-naphthyridines?
A8: 2-Bromostyrene serves as a starting point for a modular synthesis of highly functionalized tetrahydroquinolines and a 1,2,3,4-tetrahydro-1,8-naphthyridine. [] This approach involves a 1,3-dipolar cycloaddition of a nitrone to 2-bromostyrene, followed by isoxazolidine N-O cleavage and a copper-catalyzed aromatic N-substitution/cyclization.
Q9: How is 2-bromostyrene utilized in polymer chemistry?
A9: 2-Bromostyrene is a key monomer in the synthesis of pseudo-ladderized polystyrenes. This is achieved through palladium-catalyzed polymer direct arylation using poly(2-bromostyrene) as the prepolymer. [] This method highlights the utility of 2-bromostyrene in constructing complex polymer architectures.
Q10: Can you elaborate on the use of 2-bromostyrene in synthesizing alkenylsilanes and its subsequent application?
A10: 2-Bromostyrene plays a crucial role in a palladium-catalyzed disilylation reaction with hexamethyldisilane, leading to the efficient and stereoselective synthesis of diverse alkenylsilanes. [] This methodology accommodates the preparation of disubstituted, trisubstituted, and tetrasubstituted alkenylsilanes. Notably, the tetrasubstituted alkenylsilanes serve as valuable precursors for synthesizing diarylated benzosiloles, which hold promise as potential AIE and fluorene materials.
Q11: Have there been any computational studies on reactions involving 2-Bromostyrene?
A11: Yes, computational studies, alongside experimental investigations, have been employed to elucidate the mechanism of a copper(I)-catalyzed 1,3-migration reaction involving 2-bromostyrenes. [] These studies revealed that the reaction proceeds through a series of formal sigmatropic shifts without any changes in the copper oxidation state.
Q12: Are there DFT studies related to 2-bromostyrene?
A12: DFT studies have been conducted to understand the reactivity trends in the hydrogenation of substituted quinolines using an iridium nanoparticle catalyst. [] This involved comparing the hydrogenation of 2-, 4-, and 8-methylquinoline. Additionally, the hydrogenation of 2-bromostyrene was investigated, revealing a 75% conversion with high chemoselectivity towards 2-bromoethylbenzene.
Q13: How does the structure of 2-Bromostyrene influence its reactivity in palladium-catalyzed cross-coupling reactions with amines?
A13: While 2-Bromostyrene effectively couples with both primary and secondary amines, steric hindrance significantly impacts the reaction. Amines with bulky substituents exhibit lower conversion rates. [] Conversely, 1-Bromostyrene demonstrates greater reactivity in these reactions, suggesting that the position of the bromine atom plays a crucial role.
Q14: What is known about the stability of 2-Bromostyrene?
A14: While specific studies on the stability of 2-Bromostyrene under various conditions are limited within the provided research, it's important to handle this compound with care. As a halogenated aromatic hydrocarbon, 2-Bromostyrene may be susceptible to light, heat, and oxidizing agents.
Q15: Are there any specific safety concerns regarding the use of 2-Bromostyrene?
A15: While the research papers provided do not delve into specific safety regulations for 2-Bromostyrene, it's crucial to handle this compound responsibly. As with all chemicals, appropriate safety measures should be in place during handling, storage, and disposal.
Q16: Is there any research on the biodegradation of 2-Bromostyrene?
A16: Yes, research has explored the microbial oxidation of 2-Bromostyrene using the bacterium Pseudomonas putida 39/D. [, ] This study led to the isolation and identification of metabolites, offering insights into the biodegradation pathways of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




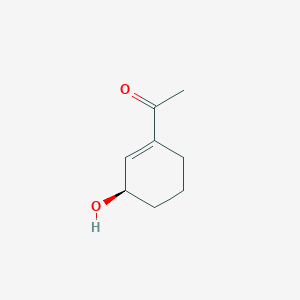

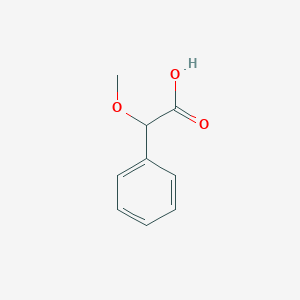
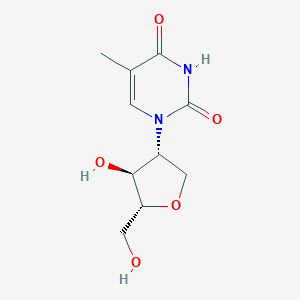
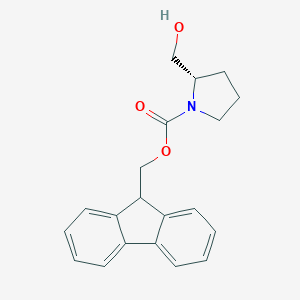
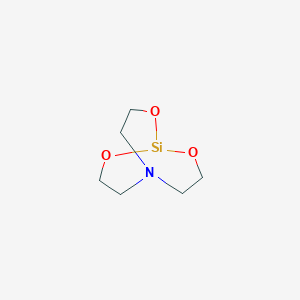

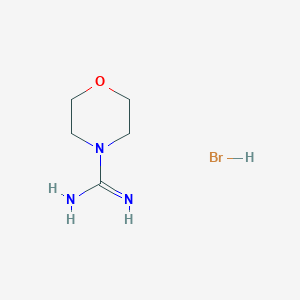
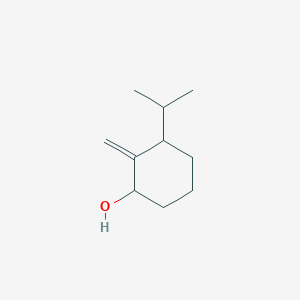
![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)
![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)
